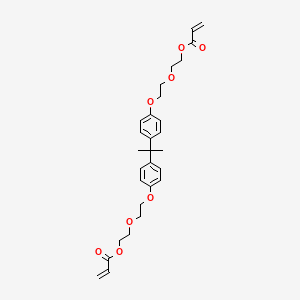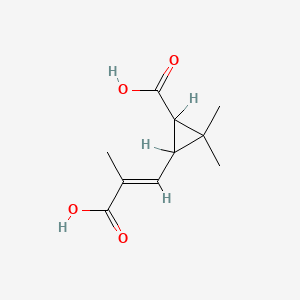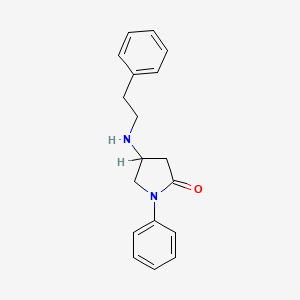
4-(Phenethylamino)-1-phenylpyrrolidin-2-one
概要
説明
4-(Phenethylamino)-1-phenylpyrrolidin-2-one, commonly known as 4-phenylpiracetam (4-PP), is a nootropic drug that has been gaining popularity in recent years due to its cognitive-enhancing properties. It is a derivative of piracetam, a well-known nootropic drug, and has been shown to have a wide range of potential applications in scientific research.
作用機序
The exact mechanism of action of 4-(Phenethylamino)-1-phenylpyrrolidin-2-one is not fully understood, but it is believed to act as a positive allosteric modulator of the acetylcholine receptor. This results in increased acetylcholine release, which is a neurotransmitter that plays a key role in cognitive function.
生化学的および生理学的効果
In addition to its cognitive-enhancing properties, 4-(Phenethylamino)-1-phenylpyrrolidin-2-one has also been shown to have other biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which can have a positive impact on mood and motivation. Additionally, it has been shown to have antioxidant properties, which could make it a promising candidate for use in studies related to oxidative stress and aging.
実験室実験の利点と制限
One of the main advantages of 4-(Phenethylamino)-1-phenylpyrrolidin-2-one for use in lab experiments is its ability to enhance cognitive function. This can be particularly useful in studies related to memory and learning. However, one of the limitations of 4-(Phenethylamino)-1-phenylpyrrolidin-2-one is its relatively short half-life, which could make it difficult to study its effects over a longer period of time.
将来の方向性
There are many potential future directions for research related to 4-(Phenethylamino)-1-phenylpyrrolidin-2-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could be done to explore its potential as an antioxidant and its effects on oxidative stress and aging. Finally, more research could be done to explore its potential as a treatment for mood disorders such as depression and anxiety.
Conclusion:
In conclusion, 4-(Phenethylamino)-1-phenylpyrrolidin-2-one, or 4-(Phenethylamino)-1-phenylpyrrolidin-2-one, is a promising compound with a wide range of potential applications in scientific research. Its cognitive-enhancing properties, as well as its potential as an antioxidant, make it an attractive candidate for further study. While there are still many unanswered questions about its mechanism of action and potential applications, the future looks bright for this promising compound.
科学的研究の応用
The potential applications of 4-(Phenethylamino)-1-phenylpyrrolidin-2-one in scientific research are vast and varied. It has been shown to have cognitive-enhancing properties, including improved memory, learning, and focus. This makes it a promising candidate for use in studies related to cognitive function and neurodegenerative diseases.
特性
IUPAC Name |
1-phenyl-4-(2-phenylethylamino)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18-13-16(14-20(18)17-9-5-2-6-10-17)19-12-11-15-7-3-1-4-8-15/h1-10,16,19H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXDMTPYTKPXCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977721 | |
| Record name | 1-Phenyl-4-[(2-phenylethyl)amino]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80977721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenethylamino)-1-phenylpyrrolidin-2-one | |
CAS RN |
6212-97-1 | |
| Record name | 2-Pyrrolidinone, 4-phenethylamino-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006212971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-4-[(2-phenylethyl)amino]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80977721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




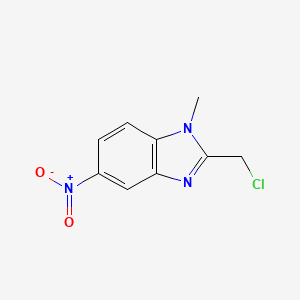
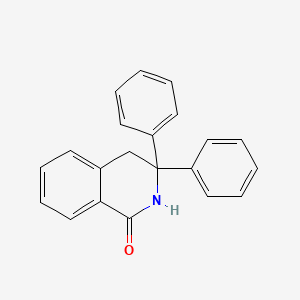
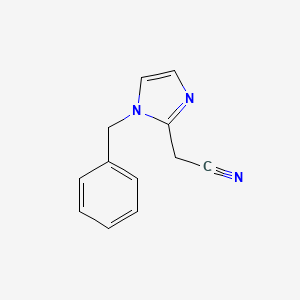


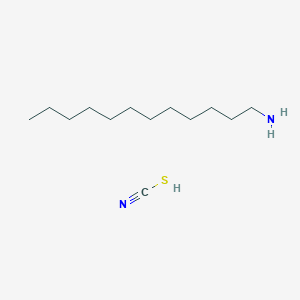
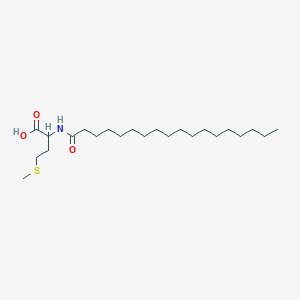

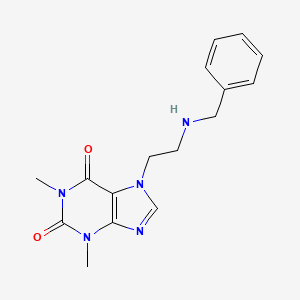

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimercapto-](/img/structure/B1619629.png)
